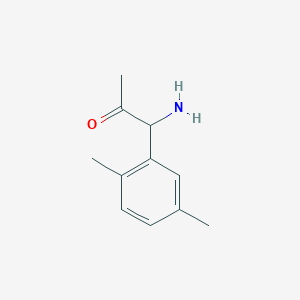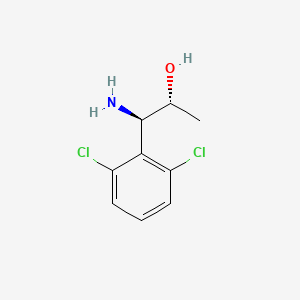
3-Chloro-5-(difluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(difluoromethyl)picolinaldehyde: is a chemical compound with the molecular formula C7H4ClF2NO and a molecular weight of 191.56 g/mol . This compound is part of the picolinaldehyde family, characterized by the presence of a pyridine ring with an aldehyde functional group. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(difluoromethyl)picolinaldehyde typically involves the introduction of chlorine and difluoromethyl groups into the picolinaldehyde structure. One common method is the chlorination of 5-(difluoromethyl)picolinaldehyde under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-(difluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed:
Oxidation: 3-Chloro-5-(difluoromethyl)picolinic acid.
Reduction: 3-Chloro-5-(difluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-(difluoromethyl)picolinaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties. The presence of the difluoromethyl group enhances the bioactivity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable building block for the synthesis of active ingredients in these products .
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorine and difluoromethyl groups enhance the compound’s reactivity and selectivity towards specific targets .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with nucleophilic active sites, such as aldehyde dehydrogenases and proteases.
Comparación Con Compuestos Similares
3-Chloro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-5-methylpicolinaldehyde: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 3-Chloro-5-(difluoromethyl)picolinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H4ClF2NO |
|---|---|
Peso molecular |
191.56 g/mol |
Nombre IUPAC |
3-chloro-5-(difluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-1-4(7(9)10)2-11-6(5)3-12/h1-3,7H |
Clave InChI |
DFGITDBUCBJJKM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



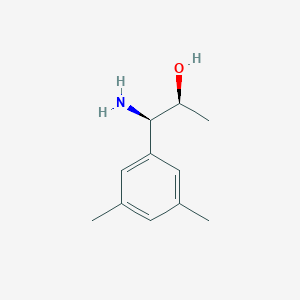
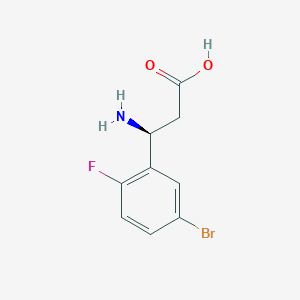
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)
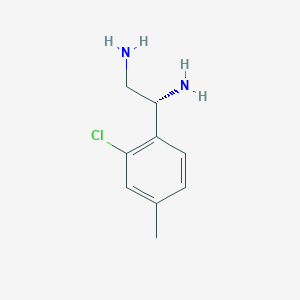

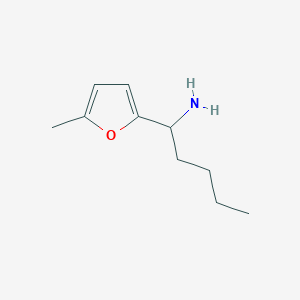
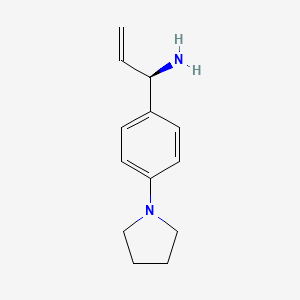
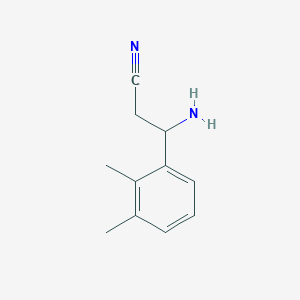
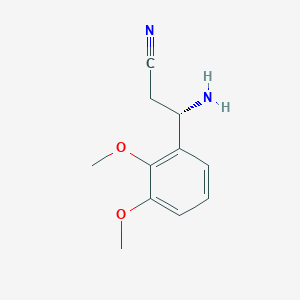
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)

